SARS-CoV-2 nsp14-IN-1

SARS-CoV-2 nsp14 methyltransferase enzymatic inhibition

SARS-CoV-2 nsp14-IN-1 (also referred to as Compound is a prototypic bisubstrate inhibitor designed to engage the constrained active site of the SARS-CoV-2 nonstructural protein 14 (nsp14) N7-methyltransferase (MTase). By simultaneously occupying the S-adenosylmethionine (SAM) and RNA substrate binding pockets, it exhibits nanomolar enzymatic potency and serves as a benchmark probe for interrogating viral RNA capping mechanisms.

Molecular Formula C20H20N6O5S
Molecular Weight 456.5 g/mol
Cat. No. B14895001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 nsp14-IN-1
Molecular FormulaC20H20N6O5S
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
InChIInChI=1S/C20H20N6O5S/c21-18-15-19(23-9-22-18)26(10-24-15)20-17(28)16(27)14(31-20)8-25-32(29,30)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,14,16-17,20,25,27-28H,8H2,(H2,21,22,23)/t14-,16-,17-,20-/m1/s1
InChIKeyLQKQDYIGEWTUDG-WVSUBDOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 nsp14-IN-1: A Prototypic Bisubstrate Inhibitor for Coronavirus Methyltransferase Research


SARS-CoV-2 nsp14-IN-1 (also referred to as Compound 3) is a prototypic bisubstrate inhibitor designed to engage the constrained active site of the SARS-CoV-2 nonstructural protein 14 (nsp14) N7-methyltransferase (MTase) [1]. By simultaneously occupying the S-adenosylmethionine (SAM) and RNA substrate binding pockets, it exhibits nanomolar enzymatic potency and serves as a benchmark probe for interrogating viral RNA capping mechanisms [1].

Why SARS-CoV-2 nsp14-IN-1 Cannot Be Casually Substituted by Other nsp14-Targeting Agents


Nsp14-targeting agents exhibit stark mechanistic and performance divergence. Unlike allosteric SAM-competitive inhibitors (e.g., RU-0415529, TDI-015051) or monodentate SAM analogs (e.g., SS148), SARS-CoV-2 nsp14-IN-1 employs a bisubstrate mechanism that bridges the SAM and RNA cap-binding pockets [1]. Furthermore, in-class comparator Compound 10—a C-nucleoside analog derived from the same discovery program—demonstrates superior cellular antiviral activity (EC50) but inferior mouse liver metabolic stability relative to SARS-CoV-2 nsp14-IN-1 [1]. Thus, substituting nsp14-IN-1 with an alternative nsp14-targeting agent without accounting for its distinct binding modality, selectivity fingerprint, and pharmacokinetic liabilities will irreversibly alter experimental outcomes and preclude cross-study data harmonization [1].

SARS-CoV-2 nsp14-IN-1: Quantitative Differentiation Evidence Versus Key Comparators


Enzymatic Potency Benchmarking: SARS-CoV-2 nsp14-IN-1 (Compound 3) Versus Initial Lead Compound 1

Installation of a sulfonamide linker in SARS-CoV-2 nsp14-IN-1 (Compound 3) dramatically enhanced enzymatic inhibition compared to the initial secondary amine-linked bisubstrate lead (Compound 1). Compound 3 achieved an IC50 of 61 nM against SARS-CoV-2 nsp14 methyltransferase [1].

SARS-CoV-2 nsp14 methyltransferase enzymatic inhibition IC50

Selectivity Profiling: SARS-CoV-2 nsp14-IN-1 Off-Target Panel Screening

SARS-CoV-2 nsp14-IN-1 (Compound 3) was screened at 10 µM against a panel of 10 diverse human methyltransferases (including histone lysine, protein arginine, DNA, and RNA MTases) and showed minimal inhibition across the panel [1].

SARS-CoV-2 nsp14 inhibitor selectivity methyltransferase

Metabolic Stability Comparison: SARS-CoV-2 nsp14-IN-1 (Compound 3) Versus Compound 10 (C-nucleoside analog)

SARS-CoV-2 nsp14-IN-1 (Compound 3) demonstrated exceptional metabolic stability in mouse liver S9 fractions, with a Phase I half-life exceeding 45 minutes. In contrast, the C-nucleoside analog Compound 10 showed a significantly reduced Phase I half-life of 28.9 ± 0.3 minutes under identical assay conditions [1].

SARS-CoV-2 nsp14 inhibitor metabolic stability S9 fraction

Plasma Stability Profile of SARS-CoV-2 nsp14-IN-1

SARS-CoV-2 nsp14-IN-1 (Compound 3) exhibited complete stability in both human and mouse plasma over a 24-hour incubation period, with no detectable decrease in remaining compound percentage [1].

SARS-CoV-2 nsp14 inhibitor plasma stability in vitro ADME

Target Engagement: Thermal Stabilization of nsp14 by SARS-CoV-2 nsp14-IN-1

SARS-CoV-2 nsp14-IN-1 (Compound 3) induced a substantial thermal stabilization of the SARS-CoV-2 nsp14 protein, producing a melting temperature (Tm) shift of ≥8 °C at 200 µM. In contrast, the reference pan-methyltransferase inhibitor sinefungin produced only a modest Tm shift under identical conditions [1].

SARS-CoV-2 nsp14 inhibitor thermal shift assay target engagement

Optimal Research and Industrial Applications for SARS-CoV-2 nsp14-IN-1


Mechanistic Probe for nsp14 Methyltransferase Biochemistry

SARS-CoV-2 nsp14-IN-1 serves as an ideal tool compound for dissecting the structural and functional biology of the nsp14 N7-methyltransferase domain. Its bisubstrate binding mode, validated by enzymatic inhibition (IC50 = 61 nM) and thermal shift stabilization (ΔTm ≥ 8 °C), enables precise interrogation of active site architecture and substrate recognition mechanisms [1].

High-Throughput Screening (HTS) Reference Standard

Given its well-characterized nanomolar enzymatic potency, robust plasma stability (t1/2 > 24 h), and defined selectivity profile over 10 human methyltransferases, SARS-CoV-2 nsp14-IN-1 is suitable as a positive control and benchmarking standard in HTS campaigns aimed at discovering novel nsp14-targeting small molecules [1].

In Vivo Pharmacokinetic (PK) Baseline in Rodent Models

The superior metabolic stability of SARS-CoV-2 nsp14-IN-1 in mouse liver S9 fractions (Phase I t1/2 > 45 min) relative to Compound 10 (t1/2 = 28.9 min) positions it as a more reliable reference compound for establishing baseline nsp14 inhibitor PK parameters in murine efficacy and tolerability studies [1].

Cellular Assay Development and Prodrug Strategy Validation

SARS-CoV-2 nsp14-IN-1's low passive permeability (PAMPA Pe = 0.2 × 10⁻⁶ cm/s) makes it a valuable model substrate for developing and validating prodrug strategies aimed at enhancing cellular uptake of polar nucleoside-based nsp14 inhibitors, as demonstrated by the moderate antiviral activity (EC50 = 53 µM) of its diacetate prodrug (Compound 8) [1].

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